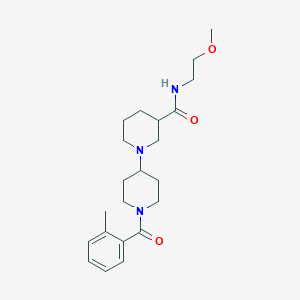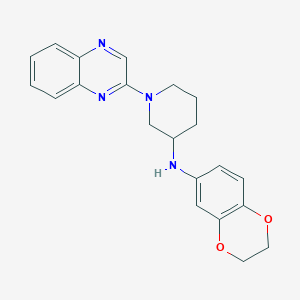
N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide, also known as MEOPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. MEOPP belongs to the class of piperidine compounds and is known for its unique pharmacological properties.
作用机制
The exact mechanism of action of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the μ-opioid receptor. N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has been shown to bind to the μ-opioid receptor with high affinity and inhibit the binding of opioid agonists such as morphine. This results in a reduction in the activation of the μ-opioid receptor and the subsequent release of neurotransmitters such as dopamine and serotonin, which are involved in pain perception and mood regulation.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has been shown to produce potent analgesic and anxiolytic effects in animal models. It has also been shown to reduce the development of tolerance to opioid agonists such as morphine. Additionally, N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab with high purity. It has a long half-life and is stable under a variety of conditions. However, N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has some limitations for lab experiments. It is not readily available commercially and must be synthesized in the lab. Additionally, the exact mechanism of action of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, which limits its potential applications in medical research.
未来方向
There are several future directions for research on N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide. One area of research is the development of new analogs of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide and its potential applications in medical research.
合成方法
The synthesis of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that starts with the reaction of 2-methylbenzoyl chloride with piperidine to form 1-(2-methylbenzoyl)piperidine. This intermediate is then reacted with 1,4-dibromobutane to form 1-(2-methylbenzoyl)-4-(1-piperidinyl)butane. The final step involves the reaction of 1-(2-methylbenzoyl)-4-(1-piperidinyl)butane with N-(2-methoxyethyl)ethylenediamine to form N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide. The purity of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide can be increased by recrystallization using a suitable solvent.
科学研究应用
N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit potent analgesic and anxiolytic effects in animal models. N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has also been studied for its potential use in treating addiction and withdrawal symptoms associated with opioid dependence. Additionally, N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2-methoxyethyl)-1-[1-(2-methylbenzoyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-17-6-3-4-8-20(17)22(27)24-13-9-19(10-14-24)25-12-5-7-18(16-25)21(26)23-11-15-28-2/h3-4,6,8,18-19H,5,7,9-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWVKGYEZCVRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-fluorophenyl)-7-propionyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483474.png)
![4-fluoro-N-[4-(3-methyl-1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B5483488.png)
![3-(benzylthio)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483493.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5483497.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5483508.png)
![1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5483522.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483530.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B5483538.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5483541.png)
![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5483547.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5483563.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5483579.png)
![4-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperazin-2-one](/img/structure/B5483586.png)